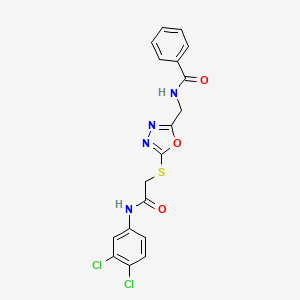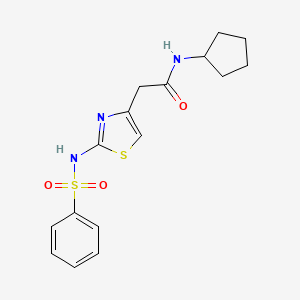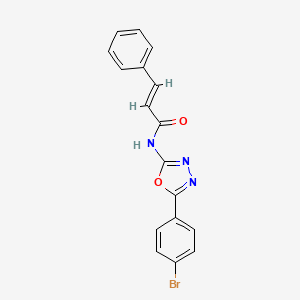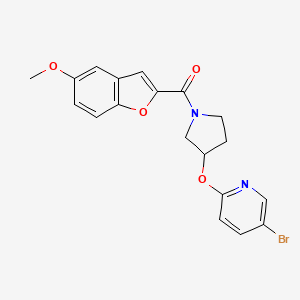
N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the 1,3,4-oxadiazole ring and the benzamide moiety. These structural features are common in compounds with potential therapeutic applications, as seen in various synthesized derivatives that have been evaluated for their biological activities, including antifungal, anticancer, and antitubercular properties .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a core structure followed by the introduction of various substituents that confer the desired biological properties. For instance, the synthesis of N-(thiazol-2-yl)benzamide derivatives involves the reaction of appropriate precursors such as bromoacetyl salicylamide with thiourea or substituted thioureas in ethanol . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. For example, the single crystal structure of certain gelators in this family has shown helical assembly driven by π-π interactions, as well as cyclic N–H⋯N and S⋯O interactions . These non-covalent interactions are significant in the self-assembly and stabilization of the molecular structure, which in turn can affect the biological activity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, O-(N-acetylbenzimidoyl)benzamidoxime undergoes thermal cyclization to form 1,2,4-oxadiazoles . The compound , with its 1,3,4-oxadiazole ring, may similarly participate in reactions that involve cyclization or interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 1,3,4-oxadiazole ring and dichlorophenyl group can affect these properties. For example, the gelation behavior of some N-(thiazol-2-yl)benzamide derivatives towards ethanol/water and methanol/water mixtures indicates that these compounds have good stability and low minimum gelator concentration (MGC), which are important parameters for their potential application as supramolecular gelators .
Applications De Recherche Scientifique
Anticancer Activity
Research has focused on the design, synthesis, and evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, highlighting their promising anticancer activities. A study by Tiwari et al. (2017) on novel Schiff’s bases containing thiadiazole scaffold and benzamide groups demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines. The study underscores the potential of these compounds as lead compounds for anticancer drug development, showcasing the structural functionalities relevant to N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (Tiwari et al., 2017).
Antimicrobial Properties
The synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles heterocycles have been explored, with compounds exhibiting considerable potential antibacterial and antifungal activities. This research, conducted by Desai et al. (2016), points to the potential of these compounds in developing new antimicrobial agents, relevant to the broader chemical family including this compound (Desai et al., 2016).
Synthesis and Characterization of Novel Derivatives
Research on the synthesis and characterization of novel derivatives with a focus on enhancing biological activities is prevalent. The study by Salahuddin et al. (2014) on the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole and its in vitro anticancer evaluation illustrates the ongoing efforts to explore the therapeutic potential of these compounds. Such studies contribute to understanding the structural basis of biological activity and the development of more effective therapeutic agents (Salahuddin et al., 2014).
Propriétés
IUPAC Name |
N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S/c19-13-7-6-12(8-14(13)20)22-15(25)10-28-18-24-23-16(27-18)9-21-17(26)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVYRWYJRLGPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)
![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)
